molecular formula C8H6BrN3O B15229451 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No.: B15229451
M. Wt: 240.06 g/mol
InChI Key: WCLLUSQGXGUATJ-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic organic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-5-nitropyridine as a starting material, which undergoes a series of reactions including reduction, cyclization, and amide formation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Cyclization Reactions: The pyrrolo[2,3-c]pyridine ring system can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

    Cyclization Reactions: Products include more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications further highlight its uniqueness.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H6BrN3O/c9-7-2-4-1-5(8(10)13)12-6(4)3-11-7/h1-3,12H,(H2,10,13)

InChI Key

WCLLUSQGXGUATJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CN=C1Br)C(=O)N

Origin of Product

United States

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